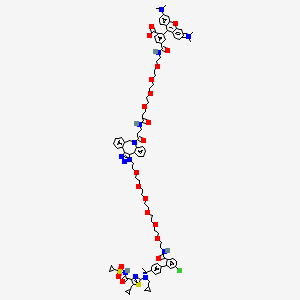

ChemR23 ligand-1

Description

Properties

Molecular Formula |

C97H115ClN12O20S2 |

|---|---|

Molecular Weight |

1868.6 g/mol |

IUPAC Name |

4-[2-[2-[2-[2-[3-[[3-[5-[2-[2-[2-[2-[2-[2-[2-[[4-chloro-2-[4-[(1R)-1-[[5-cyclopropyl-4-(cyclopropylsulfonylcarbamoyl)-1,3-thiazol-2-yl]-(cyclopropylmethyl)amino]ethyl]phenyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,4,5,13-tetrazatetracyclo[13.4.0.02,6.07,12]nonadeca-1(19),2(6),3,7,9,11,15,17-octaen-13-yl]-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C97H115ClN12O20S2/c1-64(108(62-65-14-15-65)97-102-90(92(131-97)68-20-21-68)95(115)104-132(118,119)74-26-27-74)66-16-18-67(19-17-66)81-59-71(98)23-29-76(81)94(114)101-36-40-122-44-48-126-52-54-128-56-57-129-55-53-127-49-45-123-41-37-110-91-78-12-8-9-13-83(78)109(63-70-10-6-7-11-75(70)89(91)103-105-110)87(112)32-34-99-86(111)33-38-120-42-46-124-50-51-125-47-43-121-39-35-100-93(113)69-22-28-77(96(116)117)82(58-69)88-79-30-24-72(106(2)3)60-84(79)130-85-61-73(107(4)5)25-31-80(85)88/h6-13,16-19,22-25,28-31,58-61,64-65,68,74H,14-15,20-21,26-27,32-57,62-63H2,1-5H3,(H4-,99,100,101,104,111,113,114,115,116,117)/t64-/m1/s1 |

InChI Key |

FUYZHKSOXJPOEB-YBWOAVOSSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)NCCOCCOCCOCCOCCOCCOCCN3C4=C(C5=CC=CC=C5CN(C6=CC=CC=C64)C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C7=CC(=C(C=C7)C(=O)[O-])C8=C9C=CC(=[N+](C)C)C=C9OC1=C8C=CC(=C1)N(C)C)N=N3)N(CC1CC1)C1=NC(=C(S1)C1CC1)C(=O)NS(=O)(=O)C1CC1 |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)NCCOCCOCCOCCOCCOCCOCCN3C4=C(C5=CC=CC=C5CN(C6=CC=CC=C64)C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C7=CC(=C(C=C7)C(=O)[O-])C8=C9C=CC(=[N+](C)C)C=C9OC1=C8C=CC(=C1)N(C)C)N=N3)N(CC1CC1)C1=NC(=C(S1)C1CC1)C(=O)NS(=O)(=O)C1CC1 |

Origin of Product |

United States |

Foundational & Exploratory

The Tipping Point of Inflammation: A Technical Guide to the Discovery and Identification of Endogenous ChemR23 Ligands

For Immediate Release

A deep dive into the intricate world of the ChemR23 receptor and its endogenous ligands, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery, identification, and functional characterization of key players in inflammatory and metabolic signaling pathways.

The G protein-coupled receptor (GPCR), ChemR23, also known as chemerin receptor 1 (CMKLR1), stands at a critical juncture of cellular signaling, mediating both pro-inflammatory and pro-resolving responses. The nature of the signal is dictated by the endogenous ligand that binds to it. This guide elucidates the discovery and characterization of these ligands, with a primary focus on the protein chemerin and the lipid mediator resolvin E1 (RvE1), providing a foundational understanding for therapeutic intervention in a host of inflammatory and metabolic diseases.

The Dichotomy of ChemR23 Signaling: Chemerin and Resolvin E1

ChemR23 was initially identified as an orphan receptor, a receptor whose endogenous ligand was unknown. The deorphanization of ChemR23 led to the discovery of two principal endogenous ligands that elicit distinct and sometimes opposing physiological effects.

Chemerin , a 16 kDa protein, is secreted as an inactive precursor, prochemerin.[1][2] Its activation is a tightly regulated process requiring proteolytic cleavage of its C-terminus.[1][2] Different proteases present in the inflammatory microenvironment can generate various chemerin isoforms, with the 21-157 amino acid form being the most active.[1] Shorter C-terminal peptide fragments, such as chemerin-9 and chemerin-15, have also been identified and shown to possess biological activity. Functionally, chemerin is a potent chemoattractant for immune cells expressing ChemR23, including macrophages, dendritic cells, and natural killer cells, recruiting them to sites of inflammation.

In stark contrast, Resolvin E1 (RvE1) , a specialized pro-resolving mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), activates ChemR23 to promote the resolution of inflammation. RvE1 signaling through ChemR23 can inhibit the production of pro-inflammatory cytokines and enhance the clearance of apoptotic cells by macrophages (efferocytosis), actively dampening the inflammatory response.

The discovery of these two ligands highlights the dual nature of ChemR23 signaling, positioning it as a key regulator of the inflammatory balance.

Quantitative Analysis of Ligand-Receptor Interactions

The affinity and potency of endogenous ligands for ChemR23 are critical parameters in understanding their biological function. The following tables summarize key quantitative data from various in vitro studies.

| Ligand | Assay Type | Cell Line/System | Parameter | Value (nM) | Reference |

| Chemerin (human, 21-157) | Calcium Mobilization | CAL-1 cells | EC50 | 2,700 | |

| Chemerin-9 | Calcium Mobilization | Not Specified | EC50 | Low nanomolar | |

| Chemerin-15 | Chemotaxis | Mouse peritoneal macrophages | EC50 | Picomolar range | |

| Resolvin E1 | Radioligand Binding ([³H]RvE1) | Recombinant human ChemR23 | Kd | 11.3 ± 5.4 | |

| Resolvin E1 | Radioligand Binding ([³H]RvE1) | Human PMN membranes | Kd | 48.3 | |

| ChemR23-IN-1 (Inhibitor) | Inhibition Assay | Human ChemR23 | IC50 | 38 | |

| ChemR23-IN-1 (Inhibitor) | Inhibition Assay | Mouse ChemR23 | IC50 | 100 |

Experimental Protocols for Ligand Identification and Characterization

The identification and functional characterization of ChemR23 ligands rely on a suite of robust in vitro assays. Detailed methodologies for three key experiments are provided below.

Calcium Mobilization Assay

This assay is a cornerstone for identifying functional agonists of Gq-coupled GPCRs, or Gi-coupled receptors like ChemR23 when co-expressed with a promiscuous G protein. Ligand binding to ChemR23 leads to a transient increase in intracellular calcium concentration, which can be measured using calcium-sensitive fluorescent dyes.

Principle: ChemR23 activation, often coupled through a promiscuous G protein like Gα15 or a chimeric G protein such as Gαqi5, activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is detected by a fluorescent indicator.

Detailed Protocol:

-

Cell Culture: Culture a suitable host cell line (e.g., CHO-K1, HEK293) stably co-expressing human ChemR23 and a promiscuous G protein (e.g., Gαqi5) in appropriate culture medium supplemented with serum and antibiotics for selection. Plate the cells in black-walled, clear-bottom 96-well or 384-well microplates and culture overnight to allow for cell adherence.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. The buffer may also contain an anion-exchange inhibitor like probenecid to prevent dye leakage.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 60-120 minutes to allow for dye uptake and de-esterification.

-

-

Compound Preparation: Prepare serial dilutions of the test compounds (potential ligands) in the assay buffer.

-

Data Acquisition:

-

Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped with automated liquid handling.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Automatically add the agonist compounds to the wells.

-

Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent decay.

-

-

Data Analysis:

-

The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data to a reference agonist and plot the response against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the ligand that elicits 50% of the maximal response.

-

Radioligand Binding Assay

This assay is the gold standard for quantifying the affinity of a ligand for its receptor. It involves the use of a radiolabeled ligand to measure direct binding to the receptor.

Principle: A radiolabeled ligand (e.g., [³H]RvE1) is incubated with a source of the receptor (e.g., cell membranes expressing ChemR23). The amount of radioligand bound to the receptor is measured after separating the bound from the free radioligand. Competition binding assays, where a non-radiolabeled compound competes with the radioligand for binding, are used to determine the affinity (Ki) of the unlabeled compound.

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing ChemR23 in a cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

-

For determining total binding, omit the unlabeled compound.

-

For determining non-specific binding, add a high concentration of a known, unlabeled ligand.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with the bound radioligand will be trapped on the filter.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration.

-

Fit the data to a one-site competition curve to determine the IC50 value.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Chemotaxis Assay

This assay measures the ability of a ligand to induce the directed migration of cells.

Principle: A chemotactic gradient is established in a multi-well chamber (e.g., Boyden chamber) separated by a porous membrane. Cells are placed in the upper chamber, and the test compound is placed in the lower chamber. If the compound is a chemoattractant, the cells will migrate through the pores of the membrane towards the higher concentration of the compound in the lower chamber. The number of migrated cells is then quantified.

Detailed Protocol:

-

Cell Preparation:

-

Culture a cell line known to express ChemR23 and exhibit chemotaxis (e.g., monocytes, macrophages, or a transfected cell line).

-

On the day of the assay, harvest the cells and resuspend them in a serum-free or low-serum medium to a final concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

-

-

Assay Setup:

-

Use a chemotaxis chamber (e.g., a 96-well ChemoTx® plate) with a porous polycarbonate membrane (typically 5 µm pore size for monocytes/macrophages).

-

Add serial dilutions of the test compound (potential chemoattractant) or control medium to the lower wells of the chamber.

-

Carefully place the membrane over the lower wells, ensuring no air bubbles are trapped.

-

-

Cell Migration:

-

Pipette the cell suspension into the upper wells on top of the membrane.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a period sufficient to allow for cell migration (typically 1.5 to 4 hours).

-

-

Quantification of Migrated Cells:

-

After incubation, carefully remove the membrane. Scrape off the non-migrated cells from the top surface of the membrane.

-

The migrated cells will be in the lower chamber. These can be quantified by various methods:

-

Cell Staining: Fix and stain the migrated cells in the lower wells and count them using a microscope or an automated plate reader.

-

Fluorescent Labeling: Pre-label the cells with a fluorescent dye (e.g., Calcein AM) before the assay. After migration, measure the fluorescence in the lower chamber using a fluorescence plate reader.

-

-

-

Data Analysis:

-

Plot the number of migrated cells (or fluorescence intensity) against the concentration of the test compound.

-

The chemotactic response is often represented as a bell-shaped curve, from which the optimal chemotactic concentration can be determined.

-

Visualizing the ChemR23 Universe

To better understand the complex relationships and processes involved in ChemR23 signaling, the following diagrams have been generated using the DOT language.

Experimental Workflow for Endogenous Ligand Identification

Caption: Workflow for the discovery of endogenous ChemR23 ligands.

ChemR23 Signaling Pathway

Caption: Simplified signaling pathways of ChemR23 activation.

This comprehensive guide provides a solid foundation for understanding the discovery and identification of endogenous ChemR23 ligands. The detailed methodologies and quantitative data presented herein are intended to facilitate further research and the development of novel therapeutics targeting this pivotal receptor.

References

The Role of ChemR23 in Plasmacytoid Dendritic Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ChemR23, also known as chemerin receptor 1 (CMKLR1), is a G protein-coupled receptor that plays a pivotal role in the trafficking and function of various immune cells, including plasmacytoid dendritic cells (pDCs).[1][2][3] pDCs are a specialized subset of dendritic cells that are central to antiviral immunity and play a significant role in the pathogenesis of autoimmune diseases.[4] This technical guide provides an in-depth overview of ChemR23 expression in pDCs, its signaling pathways, and detailed experimental protocols for its study.

ChemR23 and its Ligand Chemerin

ChemR23 is the receptor for the chemoattractant protein chemerin.[1] Chemerin is initially secreted as an inactive precursor, prochemerin, which is proteolytically cleaved in inflammatory environments to become a potent agonist for ChemR23. This activation mechanism allows for localized control of pDC recruitment to sites of inflammation. The chemerin/ChemR23 axis is crucial for directing the migration of pDCs to secondary lymphoid organs and inflamed tissues.

Expression of ChemR23 on Plasmacytoid Dendritic Cells

Plasmacytoid dendritic cells are characterized by the expression of specific surface markers, including CD123 and BDCA-2 (CD303). Among hematopoietic cells, immature pDCs express high levels of functional ChemR23, a feature that distinguishes them from myeloid DCs. This high expression is a key factor in their migratory response to chemerin.

Functional Role of ChemR23 in pDC Migration

The primary function of the ChemR23/chemerin axis in pDCs is the induction of chemotaxis. Chemerin is a potent chemoattractant for pDCs, guiding them to areas where chemerin is expressed, such as inflamed skin in conditions like psoriasis and lupus erythematosus. The migration of pDCs in response to chemerin is a specific interaction mediated by ChemR23, and this process can be blocked by antibodies targeting the receptor.

Quantitative Data on ChemR23-Mediated pDC Function

The following tables summarize key quantitative data regarding the chemerin/ChemR23 axis in pDCs, compiled from various studies.

| Parameter | Value | Species | Reference |

| Chemerin Concentration for Optimal pDC Migration | 50 pM - 100 pM | Human | |

| Chemerin EC50 for ChemR23 Activation | 10.72 nM (in a cell line model) | Human | |

| Relative pDC Migration to Chemerin vs. CXCL12 | ~50% of migration induced by CXCL12 | Human |

| Cell Type | ChemR23 Expression Level | Reference |

| Immature Plasmacytoid DCs | High | |

| Myeloid DCs | Lower than pDCs | |

| Macrophages | Variable (M1 > M2) | |

| Natural Killer (NK) cells | Lower than pDCs |

ChemR23 Signaling Pathway in pDCs

Upon binding of active chemerin, ChemR23, a Gi protein-coupled receptor, initiates a downstream signaling cascade. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, followed by the mobilization of intracellular calcium and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). These signaling events are crucial for the cytoskeletal rearrangements necessary for cell migration.

Experimental Protocols

Isolation of Human Plasmacytoid Dendritic Cells from Peripheral Blood

This protocol describes the isolation of pDCs from peripheral blood mononuclear cells (PBMCs) using immunomagnetic negative selection.

Materials:

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

Human pDC Isolation Kit (Negative Selection)

-

50 mL conical tubes

-

Centrifuge

-

Magnet for cell separation

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the PBMC layer at the plasma-Ficoll interface.

-

Wash the PBMCs twice with PBS.

-

Resuspend the PBMC pellet and count the cells.

-

Follow the manufacturer's instructions for the pDC isolation kit. This typically involves: a. Incubating the cells with a cocktail of antibodies against non-pDC lineage markers. b. Adding magnetic particles that bind to the antibody-labeled cells. c. Placing the tube in a magnet to pellet the unwanted cells. d. Carefully pouring off the supernatant containing the enriched, untouched pDCs.

-

The purity of the isolated pDCs (Lin-, HLA-DR+, CD123+) can be assessed by flow cytometry.

Flow Cytometry for ChemR23 Expression on pDCs

This protocol outlines the steps for staining isolated pDCs to detect surface expression of ChemR23.

Materials:

-

Purified pDCs

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies:

-

Anti-human CD123

-

Anti-human BDCA-2 (CD303)

-

Anti-human ChemR23

-

Lineage cocktail (e.g., CD3, CD14, CD16, CD19, CD20, CD56)

-

Isotype control for anti-ChemR23

-

-

Flow cytometer

Procedure:

-

Resuspend approximately 1 x 10^6 purified pDCs in 100 µL of Flow Cytometry Staining Buffer.

-

Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations. Include an isotype control for the ChemR23 antibody in a separate tube.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes.

-

Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

-

Acquire the samples on a flow cytometer.

-

Gate on the pDC population (e.g., Lineage-negative, CD123-positive) and analyze the expression of ChemR23 compared to the isotype control.

pDC Chemotaxis Assay

This protocol describes a transwell migration assay to assess the chemotactic response of pDCs to chemerin.

Materials:

-

Purified pDCs

-

Chemotaxis medium (e.g., RPMI with 0.5% BSA)

-

Recombinant human chemerin

-

Transwell inserts (e.g., 5 µm pore size)

-

24-well plate

-

Incubator (37°C, 5% CO2)

-

Flow cytometer or hemocytometer for cell counting

Procedure:

-

Prepare serial dilutions of chemerin in chemotaxis medium in the lower chambers of the 24-well plate. Include a negative control with medium alone.

-

Resuspend purified pDCs in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.

-

Add 100 µL of the pDC suspension to the upper chamber of each transwell insert.

-

Place the inserts into the wells of the 24-well plate.

-

Incubate for 2-3 hours at 37°C in a 5% CO2 incubator.

-

After incubation, carefully remove the inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Count the migrated cells using a flow cytometer or a hemocytometer.

-

Calculate the chemotactic index by dividing the number of cells that migrated towards chemerin by the number of cells that migrated towards the medium control.

Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration in pDCs upon ChemR23 activation.

Materials:

-

Purified pDCs

-

Calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Recombinant human chemerin

-

Flow cytometer with time-course acquisition capabilities or a plate reader with a fluorometer.

Procedure:

-

Load pDCs with a calcium indicator dye (e.g., Fluo-4 AM with Pluronic F-127) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and resuspend them in HBSS.

-

Acquire a baseline fluorescence reading for 30-60 seconds using a flow cytometer or plate reader.

-

Add chemerin at the desired concentration and continue to record the fluorescence signal for several minutes.

-

An increase in fluorescence intensity indicates an increase in intracellular calcium concentration.

-

As a positive control, a calcium ionophore like ionomycin can be added at the end of the experiment to determine the maximal fluorescence signal.

ERK1/2 Phosphorylation Assay

This protocol uses Western blotting to detect the phosphorylation of ERK1/2 in pDCs following ChemR23 stimulation.

Materials:

-

Purified pDCs

-

Serum-free medium

-

Recombinant human chemerin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies:

-

Anti-phospho-ERK1/2

-

Anti-total-ERK1/2

-

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Starve purified pDCs in serum-free medium for 2-4 hours.

-

Stimulate the cells with chemerin at the desired concentration for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-ERK1/2 antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

-

Quantify the band intensities to determine the relative increase in ERK1/2 phosphorylation.

Conclusion

The expression of ChemR23 on plasmacytoid dendritic cells is a critical determinant of their migratory behavior and their accumulation at sites of inflammation. Understanding the intricacies of the ChemR23/chemerin axis in pDCs is essential for developing novel therapeutic strategies for a range of inflammatory and autoimmune diseases where these cells play a pathogenic role. The protocols provided in this guide offer a comprehensive framework for researchers to investigate the biology of ChemR23 in pDCs and to evaluate the potential of targeting this pathway for therapeutic intervention.

References

- 1. stemcell.com [stemcell.com]

- 2. Potential role of chemerin in recruitment of plasmacytoid dendritic cells to diseased skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenotypic and functional study of human plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Alternative Splicing Variants of the CMKLR1 Gene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Chemokine-like Receptor 1 (CMKLR1), also known as ChemR23, is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating immune responses, adipogenesis, and inflammation. Its primary endogenous ligand is the adipokine chemerin. Alternative splicing of the CMKLR1 gene gives rise to different receptor isoforms, potentially diversifying its functional roles. This technical guide provides a comprehensive overview of the known alternative splicing variants of CMKLR1, their molecular characteristics, and functional implications. It details the signaling pathways associated with CMKLR1 activation and provides established experimental protocols for the study of these variants. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of CMKLR1 and the development of therapeutics targeting this receptor.

Introduction to CMKLR1 and its Splice Variants

CMKLR1 is a seven-transmembrane domain receptor that couples primarily to Gαi/o proteins. Upon activation by ligands such as chemerin or the lipid mediator Resolvin E1, CMKLR1 initiates downstream signaling cascades that modulate cellular functions like chemotaxis, calcium mobilization, and the phosphorylation of mitogen-activated protein kinases (MAPKs).[1][2] The receptor is expressed in various tissues and cell types, including immune cells (plasmacytoid dendritic cells, macrophages), adipocytes, and endothelial cells.[3]

Alternative splicing of the CMKLR1 gene has been identified in both humans and mice, leading to the generation of distinct receptor isoforms.

Human CMKLR1 Splice Variants

In humans, two main splice variants of CMKLR1 have been described and are cataloged in the UniProt database:

-

Isoform 1 (Canonical Sequence, Q99788-2): This is considered the canonical and major functional isoform of the receptor. Most of the existing functional and pharmacological data for CMKLR1 corresponds to this variant.

-

Isoform 2 (Q99788-1): This isoform is predicted to be expressed at very low levels. This is due to the presence of a premature termination codon within its mRNA, which likely targets it for nonsense-mediated mRNA decay (NMD), a cellular surveillance mechanism that degrades aberrant mRNAs.[1] Consequently, there is a significant lack of functional data for this specific isoform.

Mouse CMKLR1 Transcripts

In mice, two distinct transcripts of the Cmklr1 gene have been identified, arising from the use of alternative promoters:

-

cmklr1a: This transcript is expressed in various tissues.

-

cmklr1b: This transcript is transcribed from an alternative promoter located downstream of the promoter for cmklr1a and shows regulated expression, for instance, by all-trans retinoic acid in microglial cells.[4]

While these represent transcriptional variants rather than classical splice variants altering the coding sequence, they highlight the complex regulation of Cmklr1 gene expression.

Quantitative Data on CMKLR1

Due to the presumed low to non-existent expression of the human Q99788-1 isoform, the majority of quantitative data available pertains to the canonical Q99788-2 isoform.

Ligand Binding Affinities and Potencies

The binding affinity (Kd) and potency (EC50) of various ligands for the canonical CMKLR1 have been determined through radioligand binding and functional assays.

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| Full-length Chemerin | Saturation Binding | Nluc-CMKLR1 transfected cells | EC50 | 75.9 nM | |

| Chemerin-9 (C9) | Saturation Binding | Nluc-CMKLR1 transfected cells | EC50 (High Affinity) | 19.0 nM | |

| Chemerin-9 (C9) | Saturation Binding | Nluc-CMKLR1 transfected cells | EC50 (Low Affinity) | 1259.0 nM | |

| Chemerin-9 (C9) | Competition Binding | Human Saphenous Vein | Ki | 0.08 nM (pKi 9.11) | |

| [¹²⁵I]Tyr-[Phe¹⁴⁹]-chemerin¹⁴⁶⁻¹⁵⁷ | Saturation Binding | CMKLR1 transfected cells | Kd | 22 nM | |

| Chemerin | IP-One Assay | Nluc-CMKLR1 transfected COS-7 cells | EC50 | 14.9 nM | |

| Chemerin-9 (C9) | IP-One Assay | Nluc-CMKLR1 transfected COS-7 cells | EC50 | 815.0 nM |

Tissue and Cell Type Expression

The expression of CMKLR1 mRNA has been quantified in various human tissues and cells, with the highest levels generally observed in immune cells and adipose tissue.

| Tissue/Cell Type | Expression Level | Reference |

| Plasmacytoid Dendritic Cells | High | |

| Macrophages | High | |

| Adipose Tissue | High | |

| Spleen | High | |

| Lung | High | |

| Monocytes | Moderate | |

| Endothelial Cells | Moderate |

CMKLR1 Signaling Pathways

Activation of the canonical CMKLR1 isoform by its ligands initiates several key intracellular signaling pathways. These pathways are crucial for mediating the receptor's diverse biological functions.

G Protein-Dependent Signaling

Upon ligand binding, CMKLR1 undergoes a conformational change that facilitates the activation of heterotrimeric G proteins of the Gαi/o family. This leads to:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Calcium Mobilization: The release of Gβγ subunits activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.

-

MAPK Pathway Activation: CMKLR1 activation leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK.

G Protein-Independent Signaling

CMKLR1 can also signal through G protein-independent pathways, primarily involving β-arrestins. Following ligand-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of CMKLR1. This interaction not only desensitizes the G protein-mediated signaling but also initiates a second wave of signaling and promotes receptor internalization.

Diagram of CMKLR1 Signaling Pathways

References

- 1. uniprot.org [uniprot.org]

- 2. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mouse chemerin receptor gene, mcmklr1, utilizes alternative promoters for transcription and is regulated by all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

Transcriptional Regulation of the CMKLR1 Gene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chemokine-like Receptor 1 (CMKLR1), also known as ChemR23, is a G protein-coupled receptor that plays a pivotal role in a myriad of physiological and pathological processes. Its activation by its primary ligand, chemerin, initiates signaling cascades that influence immune responses, adipogenesis, glucose metabolism, and inflammation.[1][2][3] Consequently, the regulation of CMKLR1 gene expression is a critical control point in these pathways, making it a key area of investigation for therapeutic intervention in metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the transcriptional mechanisms governing CMKLR1 expression, with a focus on key transcription factors, signaling pathways, and the experimental methodologies used to elucidate these regulatory networks.

Core Regulatory Elements and Transcription Factors

The transcriptional control of the CMKLR1 gene is complex, involving alternative promoters and a host of transcription factors that respond to various cellular signals. The promoter region of the CMKLR1 gene lacks a canonical TATA box but contains other critical regulatory elements, such as CCAAT boxes.[4]

Nuclear Factor Y (NF-Y)

Studies have identified Nuclear Factor Y (NF-Y) as a key transcription factor that binds to the CCAAT boxes in the CMKLR1 promoter.[4] NF-Y is a heterotrimeric transcription factor composed of NF-YA, NF-YB, and NF-YC subunits, which is known to play a crucial role in the regulation of numerous genes by maintaining promoter accessibility.

Peroxisome Proliferator-Activated Receptor gamma (PPARγ)

PPARγ, a master regulator of adipogenesis, has been shown to be a key activator of CMKLR1 transcription. This regulation is particularly important in the context of fat cell differentiation and metabolism. The promoter of the chemerin gene, the ligand for CMKLR1, contains a functional Peroxisome Proliferator-Activated Receptor Response Element (PPRE), and PPARγ activation directly induces chemerin expression. While a direct PPRE in the CMKLR1 promoter is still under investigation, the coordinated regulation of both the ligand and the receptor by PPARγ underscores the central role of this transcription factor in the chemerin/CMKLR1 signaling axis.

Signaling Pathways Modulating CMKLR1 Transcription

The expression of CMKLR1 is dynamically regulated by a variety of extracellular signals that converge on the promoter region of the gene.

All-Trans Retinoic Acid (ATRA) Signaling

All-trans retinoic acid (ATRA), a metabolite of vitamin A, is a potent regulator of gene expression and has been shown to upregulate CMKLR1 transcription. This regulation is of particular interest in the context of immunology, as ATRA is known to influence the differentiation and function of immune cells. While the precise mechanism of ATRA-mediated CMKLR1 upregulation is still being elucidated, it is a key signaling molecule to consider in studies of CMKLR1 expression.

Tumor Necrosis Factor-alpha (TNF-α) and NF-κB Signaling

The pro-inflammatory cytokine TNF-α has been demonstrated to upregulate the expression of CMKLR1 in various cell types, including adipocytes and endothelial cells. This upregulation is thought to be mediated, at least in part, through the activation of the NF-κB signaling pathway. This link between inflammation and CMKLR1 expression highlights the receptor's role in inflammatory processes.

Data Presentation

Quantitative Data on CMKLR1 Gene Expression

| Regulator | Cell Type | Experimental Condition | Fold Change in CMKLR1 mRNA Expression | Reference |

| All-Trans Retinoic Acid (ATRA) | BV2 microglia cells | ATRA stimulation | Strong up-regulation | |

| TNF-α | Bovine differentiated adipocytes | TNF-α treatment | Up-regulation | |

| Adiponectin | Bovine differentiated adipocytes | Adiponectin treatment | Up-regulation | |

| Adipogenesis | C2C12 myoblasts | Differentiation into myotubes | ~3-fold increase | |

| Adipogenesis | 3T3-L1 preadipocytes | Differentiation into adipocytes | Significant increase |

Experimental Protocols

Luciferase Reporter Assay for CMKLR1 Promoter Activity

This protocol is designed to quantify the activity of the CMKLR1 promoter in response to various stimuli.

1. Plasmid Construction:

-

The promoter region of the human CMKLR1 gene is amplified by PCR and cloned into a luciferase reporter vector (e.g., pGL4.10[luc2] from Promega).

-

A control vector with a constitutively active promoter (e.g., pRL-TK expressing Renilla luciferase) is used for normalization of transfection efficiency.

2. Cell Culture and Transfection:

-

Select a suitable cell line that expresses the necessary transcription factors (e.g., HEK293T, BV2, or 3T3-L1).

-

Seed cells in 24-well plates and grow to 70-80% confluency.

-

Co-transfect the cells with the CMKLR1 promoter-luciferase construct and the Renilla luciferase control vector using a suitable transfection reagent.

3. Treatment and Lysis:

-

After 24 hours of transfection, treat the cells with the desired stimuli (e.g., ATRA, TNF-α, or PPARγ agonists) or vehicle control for an appropriate duration (e.g., 24 hours).

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

4. Luciferase Activity Measurement:

-

Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activities sequentially in a luminometer.

-

The activity of the CMKLR1 promoter is expressed as the ratio of firefly luciferase activity to Renilla luciferase activity.

Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding

This protocol is used to determine the in vivo binding of a transcription factor to the CMKLR1 promoter.

1. Cell Cross-linking and Lysis:

-

Treat cultured cells with formaldehyde to cross-link proteins to DNA.

-

Harvest the cells and lyse them to release the nuclei.

2. Chromatin Shearing:

-

Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

3. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the sheared chromatin overnight with an antibody specific to the transcription factor of interest (e.g., anti-NF-Y or anti-PPARγ) or a non-specific IgG as a negative control.

-

Precipitate the antibody-protein-DNA complexes using protein A/G agarose beads.

4. Elution and Reverse Cross-linking:

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

5. DNA Purification and Analysis:

-

Purify the DNA using a DNA purification kit.

-

Quantify the amount of CMKLR1 promoter DNA in the immunoprecipitated sample by quantitative real-time PCR (qPCR) using primers specific to the putative binding site in the CMKLR1 promoter.

-

Results are typically expressed as a percentage of the input DNA.

Electrophoretic Mobility Shift Assay (EMSA)

This in vitro assay is used to detect the binding of a protein to a specific DNA sequence.

1. Probe Preparation:

-

Synthesize and anneal complementary oligonucleotides corresponding to the putative transcription factor binding site in the CMKLR1 promoter (e.g., the CCAAT box for NF-Y).

-

Label the double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

2. Binding Reaction:

-

Prepare a binding reaction mixture containing the labeled probe, nuclear extract or purified transcription factor, and a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

For competition assays, add an excess of unlabeled specific competitor DNA to confirm the specificity of the binding.

-

For supershift assays, add an antibody specific to the transcription factor of interest to the binding reaction to observe a further shift in the protein-DNA complex.

3. Electrophoresis and Detection:

-

Incubate the binding reaction to allow protein-DNA complexes to form.

-

Resolve the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detect the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes).

Mandatory Visualizations

References

- 1. Chemerin-Activated Functions of CMKLR1 are Regulated by G Protein-Coupled Receptor Kinase 6 (GRK6) and β-Arrestin 2 in Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Regulation of Chemerin and CMKLR1 Expression by Nutritional Status, Postnatal Development, and Gender [mdpi.com]

Chemerin Processing and its Effect on ChemR23 Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proteolytic processing of Chemerin and the subsequent differential activation of its primary receptor, ChemR23. Understanding this complex interplay is crucial for research and development efforts targeting a range of physiological and pathological processes, including inflammation, metabolic disorders, and cancer.

Introduction to the Chemerin/ChemR23 Axis

Chemerin, also known as retinoic acid receptor responder protein 2 (RARRES2) or tazarotene-induced gene 2 (TIG2), is a chemoattractant protein and adipokine. It is initially synthesized as an inactive precursor, pre-pro-chemerin (163 amino acids).[1][2] Following cleavage of a 20-amino acid N-terminal signal peptide, the 143-amino acid pro-chemerin (also referred to as Chemerin-163S) is secreted.[1][3] Pro-chemerin itself exhibits low biological activity and requires further C-terminal proteolytic processing to become a potent agonist for its main receptor, ChemR23 (also known as chemokine-like receptor 1 or CMKLR1).[4] This proteolytic cascade generates a variety of Chemerin isoforms with differing biological activities, ranging from full agonists to inactive peptides, providing a critical layer of regulation for ChemR23 signaling.

The Proteolytic Processing of Pro-chemerin

The conversion of inactive pro-chemerin into its various active and inactive forms is a tightly regulated process mediated by a host of extracellular proteases, often associated with inflammation, coagulation, and fibrinolysis. The specific proteases present in a given tissue microenvironment dictate the profile of Chemerin isoforms generated, and thus the local biological response.

Key Proteases and Resulting Isoforms:

-

Elastase and Cathepsin G: These neutrophil-derived serine proteases are potent activators of pro-chemerin. Elastase can cleave pro-chemerin to generate the highly active Chemerin-157S , as well as the inactive Chemerin-155A and Chemerin-152G . Cathepsin G produces the highly active Chemerin-156F .

-

Plasmin and Tryptase: These proteases, involved in fibrinolysis and mast cell function respectively, can cleave pro-chemerin to produce the low-activity Chemerin-158K .

-

Carboxypeptidases N and B: These enzymes can further process Chemerin-158K by removing the C-terminal lysine, yielding the most potent isoform, Chemerin-157S .

-

Chymase and Angiotensin-Converting Enzyme (ACE): These enzymes can inactivate bioactive Chemerin. Mast cell chymase can cleave active forms to produce the inactive Chemerin-154F . ACE has been shown to process Chemerin-154 to Chemerin-152.

The sequential nature of these cleavage events allows for a dynamic regulation of Chemerin activity, with the potential for both rapid activation and inactivation depending on the enzymatic milieu.

ChemR23 Activation and Signaling

ChemR23 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon binding of an active Chemerin isoform, ChemR23 undergoes a conformational change that triggers downstream signaling cascades.

The canonical signaling pathway involves:

-

G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Calcium Mobilization: The Gβγ subunit can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

MAPK/ERK Pathway Activation: Increased intracellular calcium and DAG can activate protein kinase C (PKC), which in turn can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).

These signaling events ultimately lead to various cellular responses, including chemotaxis of immune cells such as dendritic cells, macrophages, and natural killer cells, as well as roles in adipogenesis and glucose metabolism.

Differential Activity of Chemerin Isoforms on ChemR23

The various C-terminally processed Chemerin isoforms exhibit markedly different abilities to activate ChemR23, a critical factor in determining the physiological outcome. This differential activity is primarily assessed through in vitro assays measuring downstream signaling events, such as intracellular calcium mobilization and chemotaxis.

| Chemerin Isoform | C-terminal Amino Acid | Generating Protease(s) | Relative Activity on ChemR23 | EC50 for Ca2+ Mobilization (nM) | Reference(s) |

| Pro-chemerin (Chem-163S) | Serine | - (Precursor) | Low | 54.2 ± 19.9 | |

| Chemerin-158K | Lysine | Plasmin, Tryptase | Low | 65.2 ± 13.2 | |

| Chemerin-157S | Serine | Elastase, Carboxypeptidase N/B | Highest | 1.2 ± 0.7 | |

| Chemerin-156F | Phenylalanine | Cathepsin G | High | ~5% of Chemerin-157S activity | |

| Chemerin-155A | Alanine | Elastase, Proteinase 3, Tryptase | Inactive (potential antagonist) | No agonist activity | |

| Chemerin-154F | Phenylalanine | Chymase | Inactive | Not reported | |

| Chemerin-152G | Glycine | Elastase, ACE | Inactive | Not reported |

EC50 values can vary depending on the cell system and assay conditions used.

Experimental Protocols

Calcium Mobilization Assay

This assay is a cornerstone for assessing the activation of Gq/i-coupled receptors like ChemR23.

Principle: Upon receptor activation, intracellular calcium levels rise due to release from intracellular stores. This change is detected using a calcium-sensitive fluorescent dye.

Methodology:

-

Cell Culture: Use a cell line stably expressing human ChemR23 (e.g., CHO or HEK293 cells). Culture cells to ~80-90% confluency in appropriate media.

-

Dye Loading: Aspirate culture medium and wash cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

-

Cell Preparation: After incubation, wash the cells to remove excess dye and resuspend them in the buffered salt solution.

-

Fluorometric Measurement: Transfer the cell suspension to a cuvette or microplate for use in a fluorometer or a fluorescence plate reader.

-

Stimulation: Establish a baseline fluorescence reading. Add varying concentrations of the Chemerin isoform to be tested.

-

Data Acquisition: Record the change in fluorescence intensity over time. The peak increase in fluorescence corresponds to the maximal calcium mobilization.

-

Data Analysis: Plot the peak fluorescence change against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Chemotaxis Assay (Boyden Chamber Assay)

This assay measures the directed migration of cells towards a chemoattractant.

Principle: Cells are placed in an upper chamber separated by a porous membrane from a lower chamber containing the chemoattractant. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

Methodology:

-

Cell Preparation: Isolate primary immune cells (e.g., human monocyte-derived dendritic cells) or use a cell line expressing ChemR23. Resuspend the cells in a serum-free medium.

-

Chamber Assembly: Use a multi-well chemotaxis chamber (e.g., Boyden chamber). Add different concentrations of the Chemerin isoform to the lower wells.

-

Cell Seeding: Place the porous membrane (e.g., 5 µm pore size polycarbonate) over the lower wells. Add the cell suspension to the upper chambers.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 90 minutes to 3 hours).

-

Cell Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Giemsa or DAPI).

-

Data Analysis: Count the number of migrated cells in several high-power fields for each condition using a microscope. Plot the number of migrated cells against the chemoattractant concentration to determine the chemotactic index and EC50.

Conclusion

The bioactivity of Chemerin is exquisitely controlled through a multi-step proteolytic processing cascade that generates a spectrum of isoforms with varying abilities to activate the ChemR23 receptor. The most potent agonist, Chemerin-157S, is the product of specific enzymatic cleavages, while other proteases can either generate less active forms or inactivate the protein altogether. This intricate regulatory mechanism allows for tissue-specific and context-dependent modulation of ChemR23 signaling, which has profound implications for a variety of physiological and disease states. A thorough understanding of the proteases involved, the resulting Chemerin isoforms, and their differential effects on ChemR23 is paramount for the development of novel therapeutic strategies targeting this important signaling axis.

References

- 1. Chemerin: A Functional Adipokine in Reproductive Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemerin: A Potential Regulator of Inflammation and Metabolism for Chronic Obstructive Pulmonary Disease and Pulmonary Rehabilitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Proteolytic Cleavage of Chemerin Protein Is Necessary for Activation to the Active Form, Chem157S, Which Functions as a Signaling Molecule in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Measuring Chemerin Levels: A Detailed Guide Using ELISA

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to measuring chemerin levels using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Chemerin, a multifunctional adipokine, plays a significant role in inflammation, metabolic regulation, and immune cell trafficking, making its accurate quantification crucial in various research and drug development contexts.[1][2][3]

Introduction to Chemerin

Chemerin is a chemoattractant protein that exerts its biological effects by binding to G protein-coupled receptors, primarily the chemokine-like receptor 1 (CMKLR1, also known as ChemR23).[3][4] It is initially secreted as an inactive pro-protein and requires proteolytic cleavage to become fully active. The chemerin/CMKLR1 signaling pathway is implicated in both pro-inflammatory and anti-inflammatory processes, as well as in adipogenesis and glucose homeostasis. Dysregulation of chemerin levels has been associated with obesity, metabolic syndrome, and various inflammatory diseases.

Chemerin Signaling Pathway

Chemerin binding to its primary receptor, CMKLR1, initiates a cascade of intracellular events. This includes the activation of G-proteins, leading to an increase in intracellular calcium, the phosphorylation of mitogen-activated protein kinases (MAPKs) like p42/p44 (ERK1/2), and the inhibition of cyclic AMP (cAMP) production. Chemerin can also signal through the G protein-coupled receptor 1 (GPR1). A third receptor, C-C chemokine receptor-like 2 (CCRL2), is a non-signaling receptor that is thought to present chemerin to CMKLR1-expressing cells.

References

Application Notes and Protocols for the Synthesis and Characterization of Selective ChemR23 Peptide Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a critical role in both inflammatory and anti-inflammatory processes.[1][2] Its endogenous ligand is the chemoattractant protein chemerin. Upon proteolytic processing of its C-terminus, chemerin is converted into a potent agonist for ChemR23.[3] The C-terminal nonapeptide of processed chemerin, known as chemerin-9 (amino acid sequence: YFPGQFAFS), has been identified as a potent and selective agonist, retaining most of the activity of the full-length protein.[2][3] Synthetic chemerin-derived peptides, such as chemerin-9 and C15, have emerged as valuable tools for studying the therapeutic potential of targeting the chemerin/ChemR23 axis in various diseases, including cardiovascular and inflammatory conditions.

These application notes provide detailed protocols for the synthesis of the selective ChemR23 peptide agonist, chemerin-9, via solid-phase peptide synthesis (SPPS). Additionally, comprehensive methodologies for the characterization of synthetic peptide agonists are described, including binding, functional, and cell-based assays.

Data Presentation: Quantitative Activity of Selective ChemR23 Peptide Agonists

The following table summarizes the reported biological activities of various chemerin-derived peptide agonists for ChemR23. This data facilitates the comparison of their potency and efficacy.

| Agonist | Assay Type | Cell Line/System | Parameter | Value | Reference |

| Chemerin-9 | Calcium Mobilization | CAL1 cells expressing ChemR23 | EC50 | >1.00E+4 nM | |

| Chemerin-9 | Calcium Mobilization | CMKLR1-expressing cells | pEC50 | 8.6 ± 0.15 | |

| Chemerin-9 | G protein activation | CMKLR1 | pEC50 | 8.6 ± 0.15 | |

| C15 | Macrophage Chemotaxis | Murine Peritoneal Macrophages | EC50 | ~100 pM | |

| C15 | Inhibition of Proinflammatory Mediator Production | Murine Peritoneal Macrophages | Effective Concentration | 0.1 - 1 pM |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Chemerin-9

This protocol details the manual synthesis of chemerin-9 (YFPGQFAFS) using the Fmoc/tBu strategy.

Materials:

-

Fmoc-Ser(tBu)-Wang resin

-

Fmoc-amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ala-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Water

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-amino acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours at room temperature.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the chemerin-9 sequence (F, A, Q, G, P, F, Y).

-

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% EDT, and 2.5% water.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Protocol 2: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a synthetic peptide agonist for ChemR23.

Materials:

-

Cell membranes prepared from a cell line stably expressing human ChemR23.

-

Radioligand (e.g., [125I]-Chemerin-9)

-

Synthetic peptide agonist (competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)

-

96-well filter plates (e.g., GF/C)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Plate Preparation: Pre-treat the filter plates with a blocking solution (e.g., 0.3% polyethyleneimine).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer

-

A serial dilution of the synthetic peptide agonist.

-

Radioligand at a final concentration close to its Kd.

-

Cell membranes (typically 10-20 µg of protein per well).

-

For non-specific binding control wells, add a high concentration of a known non-radiolabeled ChemR23 ligand.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of the plate through the pre-treated filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Scintillation Counting:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 3: Calcium Mobilization Assay

This protocol measures the ability of a synthetic peptide agonist to induce an increase in intracellular calcium via ChemR23 activation, typically in a recombinant cell line.

Materials:

-

A cell line stably co-expressing ChemR23 and a promiscuous G-protein (e.g., Gα15) to couple to the calcium signaling pathway.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Synthetic peptide agonist

-

Fluorescence plate reader with an automated liquid handling system (e.g., FLIPR or FlexStation)

Procedure:

-

Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

-

Compound Preparation: Prepare serial dilutions of the synthetic peptide agonist in HBSS.

-

Measurement:

-

Place the cell plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Use the automated liquid handling system to add the agonist dilutions to the wells.

-

Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

-

-

Data Analysis:

-

The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the response as a function of the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response.

-

Protocol 4: β-Arrestin Recruitment Assay

This protocol determines the ability of a synthetic peptide agonist to induce the recruitment of β-arrestin to the activated ChemR23 receptor.

Materials:

-

A cell line engineered to express ChemR23 fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., DiscoverX PathHunter® β-arrestin assay).

-

Cell culture medium and supplements

-

Synthetic peptide agonist

-

Assay-specific detection reagents

-

Luminometer or other appropriate plate reader

Procedure:

-

Cell Plating: Seed the engineered cells into a 384-well white-walled plate and culture according to the manufacturer's instructions.

-

Compound Addition:

-

Prepare serial dilutions of the synthetic peptide agonist in the appropriate assay buffer.

-

Add the agonist dilutions to the cell plate.

-

-

Incubation: Incubate the plate for the time specified by the assay manufacturer (typically 60-90 minutes) at 37°C.

-

Detection:

-

Add the detection reagents to the wells according to the manufacturer's protocol.

-

Incubate for the recommended time at room temperature to allow the signal to develop.

-

-

Measurement: Measure the luminescence or other signal using a plate reader.

-

Data Analysis:

-

Plot the signal as a function of the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response for β-arrestin recruitment.

-

Protocol 5: Chemotaxis Assay

This protocol assesses the ability of a synthetic peptide agonist to induce the migration of ChemR23-expressing cells.

Materials:

-

ChemR23-expressing cells (e.g., monocytes, macrophages, or a recombinant cell line)

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell® inserts) with a porous membrane (typically 3-8 µm pore size)

-

Chemotaxis buffer (e.g., serum-free RPMI with 0.1% BSA)

-

Synthetic peptide agonist

-

Calcein AM or other cell viability stain

-

Fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Harvest the cells and resuspend them in chemotaxis buffer.

-

Label the cells with Calcein AM according to the manufacturer's protocol.

-

-

Assay Setup:

-

Add different concentrations of the synthetic peptide agonist to the lower wells of the chemotaxis chamber.

-

Place the porous membrane (or Transwell® insert) over the lower wells.

-

Add the labeled cell suspension to the upper chamber.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient for cell migration (typically 1-4 hours).

-

Measurement:

-

Carefully remove the non-migrated cells from the upper surface of the membrane.

-

Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

-

-

Data Analysis:

-

Plot the fluorescence intensity (representing the number of migrated cells) as a function of the logarithm of the agonist concentration.

-

Determine the EC50 for the chemotactic response.

-

Mandatory Visualization

References

- 1. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The C-terminal nonapeptide of mature chemerin activates the chemerin receptor with low nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

Establishing a Stable ChemR23-Expressing Cell Line: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for establishing a stable cell line expressing the chemerin receptor 23 (ChemR23), a G protein-coupled receptor (GPCR) implicated in inflammation and metabolic diseases. These application notes and detailed protocols are designed to assist researchers in creating a robust cellular tool for compound screening and functional studies.

Introduction

ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is the receptor for the adipokine chemerin and the pro-resolving lipid mediator resolvin E1.[1][2][3] Its involvement in various physiological and pathological processes makes it an attractive target for drug discovery. A stable cell line overexpressing ChemR23 provides a consistent and reproducible system for high-throughput screening of potential therapeutic agents and for investigating the intricacies of its signaling pathways. This guide outlines the essential steps, from vector construction to the characterization of the stable cell line.

I. Vector Construction and Design

The foundation of a stable cell line is a well-designed expression vector. The vector should contain the ChemR23 coding sequence and a selectable marker to enable the selection of successfully transfected cells.

Key Vector Elements:

-

Promoter: A strong constitutive promoter, such as the cytomegalovirus (CMV) or spleen focus-forming virus (SFFV) promoter, is recommended for high-level expression in mammalian cells.[4]

-

ChemR23 cDNA: The full-length human ChemR23 coding sequence (Gene ID: 1240, UniProt: Q99788) should be cloned into the multiple cloning site of the expression vector.[5]

-

Selectable Marker: An antibiotic resistance gene, such as neomycin phosphotransferase (providing resistance to G418) or puromycin N-acetyl-transferase (providing resistance to puromycin), is crucial for selecting stable integrants.

-

Polyadenylation Signal: A polyadenylation signal, like the one from SV40 or bovine growth hormone (BGH), is necessary for proper transcription termination and mRNA stability.

Lentiviral vectors are also an efficient option for generating stable cell lines due to their ability to integrate into the host genome, leading to long-term transgene expression.

II. Host Cell Line Selection

The choice of the host cell line is critical and depends on the intended application. Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney 293 (HEK293) cells are commonly used for generating stable cell lines for drug screening and recombinant protein production.

-

CHO-K1 Cells: These cells are robust, have a high capacity for protein production, and are widely accepted for industrial applications.

-

HEK293 Cells: These cells are easily transfected and are suitable for producing viral vectors and for studying GPCR signaling.

III. Experimental Protocols

A. Cell Culture and Maintenance

Proper cell culture techniques are fundamental to the success of generating a stable cell line.

Protocol 1: General Cell Culture

-

Culture CHO-K1 or HEK293 cells in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency to maintain them in the exponential growth phase.

B. Determination of Antibiotic Selection Concentration (Kill Curve)

Before transfection, it is essential to determine the optimal concentration of the selection antibiotic that effectively kills non-transfected cells.

Protocol 2: Kill Curve Determination

-

Seed the parental (non-transfected) cells in a 24-well plate at a density that allows for several days of growth.

-

The following day, replace the medium with fresh medium containing a range of antibiotic concentrations (e.g., for G418 in CHO-K1 cells: 100-1000 µg/mL; for puromycin in HEK293 cells: 0.5-10 µg/mL). Include a no-antibiotic control.

-

Replenish the medium with the corresponding antibiotic concentrations every 2-3 days.

-

Observe the cells daily for 7-10 days and assess cell viability.

-

The minimum concentration of the antibiotic that results in complete cell death after 7-10 days is the optimal concentration for selection.

C. Transfection

Transfection is the process of introducing the expression vector into the host cells. Various methods can be employed, with lipid-based transfection and electroporation being common choices.

Protocol 3: Lipid-Based Transfection

-

One day before transfection, seed the host cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

On the day of transfection, dilute the ChemR23 expression plasmid DNA and a lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.

-

Incubate the DNA-lipid complexes at room temperature for the recommended time.

-

Add the complexes to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with fresh, complete growth medium.

-

Allow the cells to recover for 24-48 hours before starting the antibiotic selection.

D. Selection of Stable Clones

This step involves selecting the cells that have successfully integrated the expression vector into their genome.

Protocol 4: Antibiotic Selection and Clonal Isolation

-

After the 24-48 hour recovery period post-transfection, passage the cells into a larger flask and add the pre-determined optimal concentration of the selection antibiotic to the culture medium.

-

Replace the selective medium every 3-4 days to remove dead cells and maintain the selection pressure.

-

Continue the selection for 2-3 weeks, or until discrete antibiotic-resistant colonies are visible.

-

Isolate individual colonies using cloning cylinders or by limiting dilution.

-

Expand each clone in separate culture vessels containing the selective medium.

E. Screening and Characterization of Stable Clones

Once individual clones are expanded, they must be screened to identify those with the highest and most stable expression of ChemR23.

Protocol 5: Screening by Flow Cytometry

-

Harvest the cells from each expanded clone.

-

Incubate the cells with a primary antibody specific for the extracellular domain of ChemR23.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with a fluorescently labeled secondary antibody.

-

Analyze the cells using a flow cytometer to quantify the surface expression of ChemR23. Select the clones with the highest mean fluorescence intensity.

Protocol 6: Quantification of ChemR23 mRNA by qPCR

-

Isolate total RNA from the selected clones.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform quantitative PCR (qPCR) using primers specific for the ChemR23 gene and a reference gene (e.g., GAPDH, ACTB) for normalization.

-

Calculate the relative expression of ChemR23 mRNA in each clone.

Protocol 7: Functional Characterization by Calcium Mobilization Assay

ChemR23 activation leads to an increase in intracellular calcium. A calcium mobilization assay is a key functional screen for GPCRs.

-

Seed the stable clones in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulate the cells with varying concentrations of a ChemR23 agonist, such as chemerin.

-

Measure the change in fluorescence over time using a fluorescence plate reader.

-

Determine the EC50 value for the agonist in the high-expressing clones.

IV. Data Presentation

Quantitative data should be summarized in tables for easy comparison and analysis.

Table 1: Antibiotic Selection Concentrations

| Cell Line | Antibiotic | Typical Concentration Range (µg/mL) |

| CHO-K1 | G418 (Geneticin) | 400 - 1000 |

| HEK293 | Puromycin | 1 - 10 |

Table 2: Transfection Efficiency

| Cell Line | Transfection Method | Plasmid DNA Amount (µg per 6-well) | Typical Efficiency (%) |

| CHO-K1 | Lipid-based | 2 - 4 | 30 - 60 |

| HEK293 | Lipid-based | 2 - 4 | 50 - 80 |

Table 3: Characterization of ChemR23 Stable Clones

| Clone ID | Relative ChemR23 mRNA Expression (fold change) | Mean Fluorescence Intensity (Flow Cytometry) | Chemerin EC50 (nM) in Calcium Assay |

| Clone A | 50 | 8500 | 5.2 |

| Clone B | 35 | 6200 | 10.8 |

| Clone C | 10 | 2100 | 25.4 |

| Parental | 1 | 150 | >1000 |

V. Visualizations

Diagrams are provided to illustrate key pathways and workflows.

Caption: ChemR23 Signaling Pathway.

Caption: Stable Cell Line Generation Workflow.

References

- 1. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]

- 2. ChemR23 signaling ameliorates cognitive impairments in diabetic mice via dampening oxidative stress and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alstembio.com [alstembio.com]

- 5. ChemiSCREEN™ ChemR23 Chemoattractant Receptor Stable Cell Line [discoverx.com]

In Vivo Imaging of ChemR23 in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor that plays a significant role in inflammation, immune responses, and various disease processes. Its involvement in conditions such as acute lung injury, pulmonary fibrosis, and cancer has made it an attractive target for diagnostic imaging and therapeutic intervention. In vivo imaging of ChemR23 in animal models provides a powerful tool to study its expression and function non-invasively, enabling the evaluation of disease progression and the efficacy of novel therapeutics. This document provides detailed application notes and protocols for the in vivo imaging of ChemR23 using positron emission tomography (PET) with a specific focus on the radiotracer [⁶⁴Cu]NODAGA-CG34.

I. PET Imaging of ChemR23 with [⁶⁴Cu]NODAGA-CG34

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the quantitative assessment of biological processes in vivo. The development of specific radiotracers targeting ChemR23 has enabled its visualization and quantification in various animal models.

Radiotracer: [⁶⁴Cu]NODAGA-CG34

[⁶⁴Cu]NODAGA-CG34 is a PET radiotracer consisting of the CG34 peptide, a potent and selective agonist for ChemR23, conjugated to the chelator NODAGA and radiolabeled with Copper-64 (⁶⁴Cu). ⁶⁴Cu is a positron-emitting radionuclide with a half-life of 12.7 hours, which is suitable for imaging with peptide-based radiotracers.

Quantitative Data Summary